molecular formula C20H24N2O B1613699 3-Methyl-3'-(4-methylpiperazinomethyl) benzophenone CAS No. 898788-32-4

3-Methyl-3'-(4-methylpiperazinomethyl) benzophenone

Cat. No.: B1613699
CAS No.: 898788-32-4
M. Wt: 308.4 g/mol
InChI Key: ZYACGCGKBIVENP-UHFFFAOYSA-N
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Description

3-Methyl-3’-(4-methylpiperazinomethyl) benzophenone is an organic compound with the molecular formula C20H24N2O and a molecular weight of 308.42 g/mol . It is a benzophenone derivative, which means it contains two benzene rings connected by a ketone group. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

The synthesis of 3-Methyl-3’-(4-methylpiperazinomethyl) benzophenone typically involves the reaction of 3-methylbenzoyl chloride with 4-methylpiperazine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional steps such as recrystallization and solvent extraction to ensure the final product meets industrial standards.

Chemical Reactions Analysis

3-Methyl-3’-(4-methylpiperazinomethyl) benzophenone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles replace the methyl group.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-Methyl-3’-(4-methylpiperazinomethyl) benzophenone has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyl-3’-(4-methylpiperazinomethyl) benzophenone involves its interaction with various molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may act by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways .

Comparison with Similar Compounds

3-Methyl-3’-(4-methylpiperazinomethyl) benzophenone can be compared with other benzophenone derivatives such as:

    Benzophenone: The parent compound, which lacks the piperazine and methyl groups.

    4-Methylbenzophenone: Similar structure but without the piperazine ring.

    3,3’-Dimethylbenzophenone: Contains two methyl groups but lacks the piperazine ring.

The uniqueness of 3-Methyl-3’-(4-methylpiperazinomethyl) benzophenone lies in its combination of the benzophenone core with a piperazine ring, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

(3-methylphenyl)-[3-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O/c1-16-5-3-7-18(13-16)20(23)19-8-4-6-17(14-19)15-22-11-9-21(2)10-12-22/h3-8,13-14H,9-12,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYACGCGKBIVENP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)C2=CC=CC(=C2)CN3CCN(CC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70643408
Record name (3-Methylphenyl){3-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70643408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898788-32-4
Record name (3-Methylphenyl){3-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70643408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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